methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate

Catalog No.
S2800710
CAS No.
338397-23-2
M.F
C17H11Cl2NO2S
M. Wt
364.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]...

CAS Number

338397-23-2

Product Name

methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate

IUPAC Name

methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate

Molecular Formula

C17H11Cl2NO2S

Molecular Weight

364.24

InChI

InChI=1S/C17H11Cl2NO2S/c1-22-17(21)11-4-2-10(3-5-11)16-20-15(9-23-16)12-6-7-13(18)14(19)8-12/h2-9H,1H3

InChI Key

XDPSBRNZIFDSOP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Solubility

not available

Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate is a synthetic compound characterized by its unique molecular structure, which includes a thiazole ring and a dichlorophenyl group. Its chemical formula is C17H11Cl2NO2S\text{C}_{17}\text{H}_{11}\text{Cl}_2\text{N}\text{O}_2\text{S} and it has a molecular weight of approximately 364.25 g/mol . The presence of the thiazole moiety suggests potential biological activity, as thiazole derivatives are known for their diverse pharmacological properties.

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit altered biological activities.
  • Reduction: Reduction reactions can yield different reduced forms of the compound, potentially affecting its reactivity and biological properties.
  • Substitution: The thiazole ring and benzoate moiety are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Research indicates that methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate exhibits significant biological activities. Compounds containing thiazole rings are often associated with:

  • Antimicrobial properties: Effective against various bacterial and fungal strains.
  • Anticancer activity: Potential to inhibit cancer cell growth through various mechanisms.
  • Anti-inflammatory effects: May reduce inflammation in biological systems.

The specific mechanisms of action often involve interactions with enzymes or receptors that modulate cellular pathways .

The synthesis of methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate typically involves multi-step organic reactions. A common method includes:

  • Formation of the thiazole ring: This is achieved through the reaction of appropriate precursors containing sulfur and nitrogen.
  • Coupling reaction: The thiazole derivative is then coupled with methyl 4-aminobenzoate under suitable conditions (e.g., using a solvent and catalyst) to yield the final product.

This synthetic route allows for the introduction of various substituents on the thiazole ring or the phenyl group, leading to a diverse range of derivatives .

Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate has several applications across different fields:

  • Pharmaceuticals: Investigated as a potential therapeutic agent due to its antimicrobial and anticancer properties.
  • Agriculture: Potential use as an agrochemical for pest control due to its biological activity.
  • Material Science: Used in the development of new materials owing to its unique chemical properties.

These applications highlight its versatility as both a research tool and a potential commercial product .

Studies on the interactions of methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate with biological targets are crucial for understanding its pharmacological effects. Research typically focuses on:

  • Enzyme inhibition assays: Evaluating how effectively the compound inhibits specific enzymes related to disease processes.
  • Receptor binding studies: Assessing how well the compound binds to various receptors involved in signaling pathways.

These studies help elucidate the mechanism of action and potential therapeutic uses .

Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate shares structural similarities with several other compounds featuring thiazole or benzoate moieties. Here are some comparable compounds:

Compound NameChemical FormulaNotable Features
Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoateC14H13NO2S\text{C}_{14}\text{H}_{13}\text{N}\text{O}_2\text{S}Contains a methyl group on the thiazole ring
Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoateC17H13NO2S\text{C}_{17}\text{H}_{13}\text{N}\text{O}_2\text{S}Features a phenyl group instead of dichlorophenyl
Methyl 5-(thiazol-2-yl)benzoateC11H9NO2S\text{C}_{11}\text{H}_{9}\text{N}\text{O}_2\text{S}Lacks the dichlorophenyl substituent

The uniqueness of methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate lies in its specific dichlorophenyl substitution which may enhance its biological activity compared to other thiazole derivatives .

XLogP3

5.4

Dates

Last modified: 08-17-2023

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